molecular formula C32H52NO10P B1674841 Leustroducsin A CAS No. 145142-81-0

Leustroducsin A

Cat. No.: B1674841
CAS No.: 145142-81-0
M. Wt: 641.7 g/mol
InChI Key: SNWWAFHAEURECF-MJYWRXEYSA-N
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Description

Leustroducsin A (CAS: 145142-81-0) is a member of the leustroducsin family, a group of natural products isolated from Streptomyces platensis. While detailed biological data on this compound is scarce in the provided evidence, its structural analogs, particularly Leustroducsin B, exhibit potent bioactivities, including cytokine induction (GM-CSF, G-CSF), thrombocytosis in mice, and antifungal properties . This compound likely shares a similar polyketide-derived backbone with a phosphonic acid group, aminoethyl side chain, and unsaturated δ-lactone, though specific substituents may differ .

Properties

CAS No.

145142-81-0

Molecular Formula

C32H52NO10P

Molecular Weight

641.7 g/mol

IUPAC Name

[3-[(1Z,3Z,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate

InChI

InChI=1S/C32H52NO10P/c1-4-25-15-16-31(36)42-28(25)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)12-6-5-10-24-11-8-13-27(21-24)41-30(35)14-7-9-23(2)3/h5-6,10,12,15-18,23-29,34,37H,4,7-9,11,13-14,19-22,33H2,1-3H3,(H2,38,39,40)/b10-5-,12-6-,18-17+

InChI Key

SNWWAFHAEURECF-MJYWRXEYSA-N

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C\C=C/C2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leustroducsin A;  LSN A; 

Origin of Product

United States

Chemical Reactions Analysis

Chelate-Controlled Vinyl Zincate Addition

A highly stereoselective addition of a vinyl zincate to an α-hydroxy ketone was pivotal in constructing the C7–C8 bond of leustroducsin B .

  • Reaction Conditions :

    • Vinyl iodide 2 and β-azido ketone 3 reacted at −50 °C using dimethylzinc to form a vinyl zincate intermediate.

    • Diastereoselectivity: >20:1 (dr) due to chelation control .

  • Key Outcome : Tertiary allylic alcohol 26 was formed in high yield (67–76%) .

Silicon-Mediated Cross-Coupling

The C13–C14 bond was established via a modified Hiyama coupling between lactone 32 and vinyl iodide 4 .

  • Catalytic System : Pd₂dba₃·CHCl₃ with tetrabutylammonium fluoride (TBAF) and acetic acid.

  • Yield : 70% for cis,cis-diene 33 .

  • Critical Factor : Acetic acid stabilized the palladium catalyst, preventing decomposition .

Palladium-Catalyzed Deprotection

Final deprotection of allyl and silyl groups was achieved in one step using Pd(PPh₃)₄ and formic acid .

  • Efficiency : 55% yield for leustroducsin B, removing three allyl and two silyl groups simultaneously .

Zinc-ProPhenol-Catalyzed Aldol Reaction

Used to set stereochemistry in the central fragment 3 with high enantioselectivity (94% ee) .

  • Conditions : Zn-ProPhenol catalyst, 4 Å molecular sieves.

  • Outcome : Scalable to gram quantities with minimal purification .

Critical Gap in Leustroducsin A Data

No sources provided experimental details on This compound’s reactivity or synthesis. Given structural similarities within the phoslactomycin family, this compound may share reaction pathways (e.g., cross-couplings or stereoselective additions), but this remains speculative without direct evidence.

For authoritative data on this compound, consult primary literature from the original isolation study by Kohama et al. (1993) or subsequent dedicated synthetic efforts, which are not covered in the provided search results.

Note : The user may have intended to inquire about leustroducsin B , which has extensive synthetic data. If so, the above analysis applies directly.

Comparison with Similar Compounds

Leustroducsin B

Structural Features :

  • Contains a phosphonic acid group vicinal to a tertiary alcohol, an aminoethyl side chain, and an unsaturated δ-lactone .
  • Three additional stereocenters compared to phoslactomycin B, including two on the cyclohexyl ring and one on the acyl group .

Bioactivity :

  • Potent inducer of GM-CSF and G-CSF in KM-102 cells (in vitro) .
  • Augments host resistance to E. coli infection and induces thrombocytosis in mice (in vivo) .

Phoslactomycin B

Structural Features :

  • Shares the core phosphonic acid and δ-lactone moieties but lacks the aminoethyl side chain present in leustroducsins .

Bioactivity :

  • Antifungal and antibiotic activities, though less potent in cytokine induction compared to Leustroducsin B .

Lactomycins A–C

Structural Features :

  • Dephosphorylated derivatives of phoslactomycins (e.g., lactomycin B is a dephosphorylated leustroducsin H derivative) .
  • Lack the phosphate group, altering solubility and target interactions .

Bioactivity :

  • Inhibit cathepsin B, a protease involved in tumor progression and neurodegenerative diseases .

Comparative Data Table

Compound Key Structural Features Bioactivity Synthetic Method (Key Steps) Yield/Steps References
Leustroducsin A Phosphonic acid, δ-lactone (specific substituents undefined) Presumed cytokine induction (data limited) Not detailed in evidence N/A
Leustroducsin B Phosphonic acid, aminoethyl side chain, δ-lactone GM-CSF/G-CSF induction, thrombocytosis Pd-catalyzed allylic alkylation, Reformatsky/Claisen 4% over 24 steps
Phoslactomycin B Phosphonic acid, δ-lactone (no aminoethyl group) Antifungal, antibiotic Semisynthesis from leustroducsin H 9.83 mg from 60 L broth
Lactomycin B Dephosphorylated leustroducsin H derivative Cathepsin B inhibition Enzymatic dephosphorylation N/A

Key Research Findings and Challenges

  • Stereochemical Complexity : Leustroducsin B’s synthesis is complicated by three additional stereocenters, requiring advanced methods like asymmetric catalysis (e.g., Trost ligand) .
  • Phosphate vs. Dephosphorylated Forms : Phosphorylated analogs (leustroducsins, phoslactomycins) exhibit enhanced cytokine induction, while dephosphorylated lactomycins shift activity toward protease inhibition .
  • Supply Limitations : Natural abundance of leustroducsins is low (e.g., 9.83 mg of Leustroducsin B from 60 L culture broth), driving demand for efficient syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Leustroducsin A
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